Cas no 1806967-42-9 (2-Amino-3,5-bis(trifluoromethyl)benzoic acid)

2-Amino-3,5-bis(trifluoromethyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3,5-bis(trifluoromethyl)benzoic acid
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- Inchi: 1S/C9H5F6NO2/c10-8(11,12)3-1-4(7(17)18)6(16)5(2-3)9(13,14)15/h1-2H,16H2,(H,17,18)
- InChI Key: NFYSECGANYDPDC-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C(=O)O)C=1N)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 326
- XLogP3: 3.1
- Topological Polar Surface Area: 63.3
2-Amino-3,5-bis(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013008955-1g |
2-Amino-3,5-bis(trifluoromethyl)benzoic acid |
1806967-42-9 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
2-Amino-3,5-bis(trifluoromethyl)benzoic acid Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
Additional information on 2-Amino-3,5-bis(trifluoromethyl)benzoic acid
Comprehensive Guide to 2-Amino-3,5-bis(trifluoromethyl)benzoic acid (CAS No. 1806967-42-9)
2-Amino-3,5-bis(trifluoromethyl)benzoic acid (CAS No. 1806967-42-9) is a specialized fluorinated benzoic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethyl groups and amino functionality, serves as a versatile building block in organic synthesis. Its molecular structure, C9H5F6NO2, offers exceptional chemical properties, making it valuable for designing advanced materials and bioactive molecules.
The 2-Amino-3,5-bis(trifluoromethyl)benzoic acid market has seen steady growth due to its applications in drug discovery and crop protection. Researchers frequently search for "CAS 1806967-42-9 suppliers" or "2-Amino-3,5-bis(trifluoromethyl)benzoic acid synthesis," highlighting its industrial relevance. The compound's electron-withdrawing trifluoromethyl groups enhance its reactivity, enabling precise modifications in medicinal chemistry projects targeting enzyme inhibition or receptor modulation.
One of the trending topics related to 2-Amino-3,5-bis(trifluoromethyl)benzoic acid is its role in fluorinated drug candidates. Fluorine incorporation, a hot topic in AI-driven drug design, improves metabolic stability and bioavailability. This aligns with frequent search queries like "fluorinated compounds in pharmaceuticals" or "benzoic acid derivatives for drug development." The compound’s high purity grade (>98%) ensures reliable results in high-throughput screening (HTS) assays.
From a synthetic perspective, CAS 1806967-42-9 is often utilized to construct heterocyclic scaffolds, addressing queries such as "how to functionalize trifluoromethylated aromatics." Its carboxylic acid group allows for easy conjugation with amines or alcohols, facilitating the creation of amides or esters. These derivatives are pivotal in developing PET radiotracers or fluorescent probes, areas gaining traction in diagnostic imaging.
Environmental and regulatory trends also impact the demand for 2-Amino-3,5-bis(trifluoromethyl)benzoic acid. With increasing focus on sustainable chemistry, researchers explore "green synthesis routes for fluorinated compounds." Manufacturers now emphasize low-waste production and safer solvents, aligning with global ESG (Environmental, Social, and Governance) standards. This compound’s stability under ambient conditions further reduces storage risks.
In material science, 1806967-42-9 contributes to advanced polymer coatings with enhanced resistance to heat and chemicals. Searches like "trifluoromethylated monomers for coatings" reflect this niche application. The compound’s thermal stability (decomposition point >200°C) makes it suitable for high-performance materials used in aerospace or electronics.
Analytical data for 2-Amino-3,5-bis(trifluoromethyl)benzoic acid includes NMR (1H, 13C, 19F), HPLC, and mass spectrometry results, ensuring quality control. Laboratories frequently inquire about "spectroscopic characterization of fluorinated aromatics," underscoring the need for detailed technical documentation. Suppliers often provide COA (Certificate of Analysis) to meet rigorous ISO standards.
Future prospects for CAS 1806967-42-9 involve expanding its utility in bioconjugation and catalysis. Emerging searches like "click chemistry with fluorinated linkers" suggest growing interdisciplinary applications. As AI-assisted molecular modeling accelerates, this compound’s structure-activity relationships (SAR) will likely be explored further for personalized medicine.
To summarize, 2-Amino-3,5-bis(trifluoromethyl)benzoic acid (CAS No. 1806967-42-9) is a multifaceted compound bridging pharmaceutical innovation, material science, and sustainable chemistry. Its unique fluorination pattern and functional handles ensure enduring relevance in research and industry.
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